

hACC2-IN-1 solubility and preparation for experiments

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Compound of Interest

Compound Name: hACC2-IN-1

Cat. No.: B15575764

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Application Notes and Protocols for hACC2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of **hACC2-IN-1**, a potent and selective inhibitor of human acetyl-CoA carboxylase 2 (ACC2). This document includes information on the solubility, stability, and preparation of **hACC2-IN-1** for in vitro and in vivo experiments. Detailed methodologies for cell-based fatty acid oxidation and cytotoxicity assays, as well as a protocol for in vivo studies in mice, are provided. Additionally, a summary of the signaling pathway affected by hACC2 inhibition is presented to facilitate a comprehensive understanding of its mechanism of action.

Chemical Properties and Storage

hACC2-IN-1 is a valuable research tool for studying the role of ACC2 in metabolic diseases, particularly those involving dysregulated fatty acid metabolism.

Table 1: Chemical and Physical Properties of **hACC2-IN-1**

Property	Value
Molecular Weight	432.58 g/mol
Formula	C ₂₃ H ₃₂ N ₂ O ₄ S
CAS Number	192323-14-1
Appearance	Solid, white to off-white powder

Table 2: Solubility of **hACC2-IN-1**

Solvent	Solubility	Notes
DMSO	100 mg/mL (231.17 mM)	Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. ^[1]
Ethanol	Sparingly soluble	Not recommended for preparing high-concentration stock solutions.
Water	Insoluble	

Storage and Stability:

Proper storage of **hACC2-IN-1** is crucial to maintain its activity.

Table 3: Storage Conditions for **hACC2-IN-1**

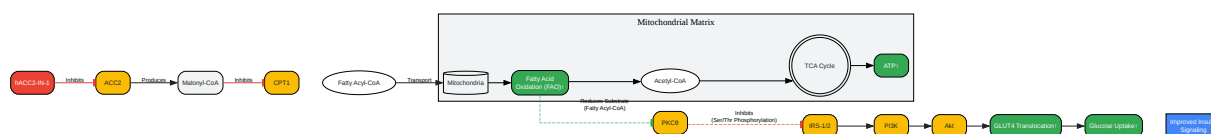
Form	Storage Temperature	Stability
Powder	-20°C	3 years
4°C	2 years	
In Solvent (DMSO)	-80°C	6 months
-20°C	1 month	

Note: For in-solvent storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Signaling Pathway

hACC2-IN-1 exerts its effects by inhibiting the enzymatic activity of ACC2, a key regulator of fatty acid oxidation. ACC2 is primarily located on the outer mitochondrial membrane, where it catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β -oxidation.

By inhibiting ACC2, **hACC2-IN-1** reduces the intracellular concentration of malonyl-CoA. This disinhibition of CPT1 leads to an increased rate of fatty acid transport into the mitochondria and a subsequent increase in fatty acid oxidation (FAO). The enhanced FAO can lead to a reduction in intracellular lipid accumulation and an improvement in insulin sensitivity.[2] Furthermore, the decrease in fatty acyl-CoAs, due to increased oxidation, can lead to reduced activation of protein kinase C (PKC), which in turn improves insulin signaling through the IRS-PI3K-Akt pathway, ultimately increasing glucose uptake.



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Caption: Signaling pathway of **hACC2-IN-1** action.

In Vitro Experimental Protocols

Preparation of Stock and Working Solutions

- Stock Solution (100 mM in DMSO):
 - To prepare a 100 mM stock solution, dissolve 43.26 mg of **hACC2-IN-1** in 1 mL of anhydrous DMSO.
 - If necessary, use an ultrasonic bath to aid dissolution.
 - Aliquot the stock solution into single-use vials and store at -80°C.
- Working Solutions:
 - Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.
 - To minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should be less than 0.5%.[\[2\]](#)
 - Perform serial dilutions to achieve the desired final concentrations for your experiment.

Cell-Based Fatty Acid Oxidation (FAO) Assay

This protocol is designed to measure the effect of **hACC2-IN-1** on fatty acid oxidation in cultured cells, such as C2C12 myotubes or HepG2 hepatocytes.

Materials:

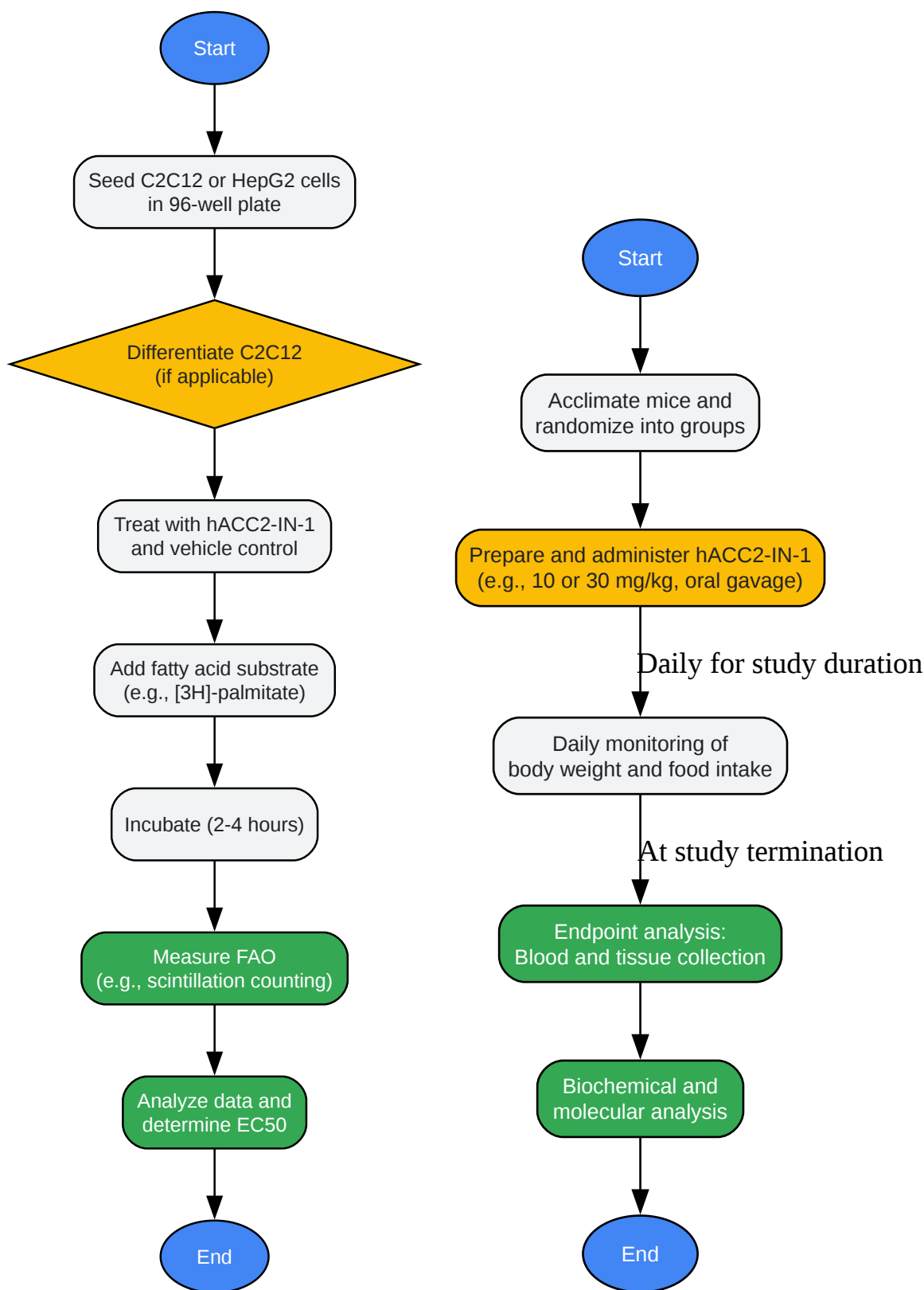
- C2C12 or HepG2 cells
- 96-well cell culture plates
- **hACC2-IN-1**
- Fatty acid substrate (e.g., [³H]-palmitate or a commercial FAO assay kit)
- Scintillation counter or appropriate plate reader

Procedure:

- Cell Seeding:
 - Seed C2C12 myoblasts or HepG2 cells in a 96-well plate at a density of 2×10^4 cells/well.
 - For C2C12 cells, differentiate into myotubes by switching to a low-serum differentiation medium for 4-6 days once they reach confluence.
- Compound Treatment:
 - Prepare working solutions of **hACC2-IN-1** in cell culture medium at various concentrations (e.g., 0.1, 1, 10, 100 μ M). Include a vehicle control (DMSO at the same final concentration).
 - Remove the old medium from the cells and add 100 μ L of the prepared working solutions.
 - Pre-incubate the cells with **hACC2-IN-1** for 1-2 hours at 37°C.
- Fatty Acid Oxidation Measurement:
 - After pre-incubation, add the fatty acid substrate (e.g., [3 H]-palmitate) to each well according to the manufacturer's instructions or a standard laboratory protocol.
 - Incubate for an additional 2-4 hours at 37°C.
 - Measure the amount of tritiated water ($^3\text{H}_2\text{O}$) produced (for radiolabeled assays) or the change in a fluorescent/colorimetric probe as an indicator of FAO.

Data Analysis:

- Calculate the rate of fatty acid oxidation for each treatment group.
- Normalize the data to the vehicle control to determine the fold-change in FAO.
- Plot the results as a dose-response curve to determine the EC_{50} value of **hACC2-IN-1**.



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References

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